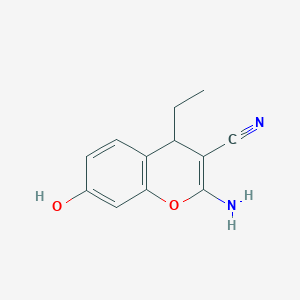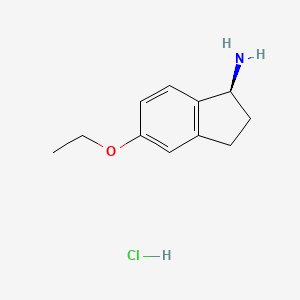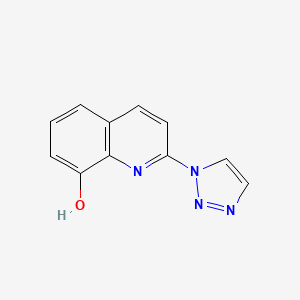
2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno es un compuesto heterocíclico que ha despertado un interés considerable debido a sus diversas propiedades farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno normalmente implica una estrategia de reacción multicomponente (MRC). Un método común incluye la reacción de aldehídos, malononitrilo y β-cetoésteres en presencia de un catalizador. Por ejemplo, la reacción de acetoacetato de etilo, hidrato de hidracina, salicilaldehído y malononitrilo bajo luz visible puede producir el derivado de cromeno deseado . Este método es ventajoso debido a su alto rendimiento y condiciones ambientalmente benignas.
Métodos de Producción Industrial
La producción industrial de 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno a menudo emplea reacciones multicomponentes similares pero a mayor escala. El uso de reactores de flujo continuo y principios de química verde, como las condiciones sin disolvente y sin catalizador, se enfatizan para minimizar los residuos y reducir los costes de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios derivados de cromeno sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades anticancerígenas, antibacterianas y antiinflamatorias
Industria: Utilizado en el desarrollo de inhibidores de la corrosión para metales.
Mecanismo De Acción
El mecanismo de acción del 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno implica su interacción con varios objetivos moleculares. Por ejemplo, su actividad anticancerígena se atribuye a su capacidad para inducir apoptosis en las células cancerosas al interactuar con el ADN e inhibir las enzimas topoisomerasas. Su actividad antibacteriana está relacionada con la interrupción de la síntesis de la pared celular bacteriana .
Comparación Con Compuestos Similares
El 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno se puede comparar con otros derivados de 2-amino-4H-cromeno:
3-Ciano-2-amino-4-(4-hidroxi-3-metoxifenil)-7-metil-4H-cromeno: Conocido por su actividad antibacteriana de amplio espectro.
3-Ciano-2-amino-4-(5-hidroxi-3-metil-1H-pirazol-4-il)-4H-cromeno: Destacado por su síntesis verde y alto rendimiento.
La singularidad del 3-Ciano-2-amino-4-etil-7-hidroxi-4H-cromeno radica en su patrón de sustitución específico, que le confiere propiedades farmacológicas y versatilidad sintética distintas.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-9-4-3-7(15)5-11(9)16-12(14)10(8)6-13/h3-5,8,15H,2,14H2,1H3 |
Clave InChI |
SESRSVIWOQZAMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)


![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
